molecular formula C7H8Cl2N4 B2530114 4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride CAS No. 2247106-64-3

4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride

Cat. No.: B2530114
CAS No.: 2247106-64-3
M. Wt: 219.07
InChI Key: OAVNBAGRVVWZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,2,4-Triazol-1-yl)pyridine dihydrochloride is a valuable chemical intermediate in medicinal chemistry and agrochemical research. The 1,2,4-triazolopyridine scaffold is a leitmotif in drug discovery, serving as the primary building block for several synthetic pharmacophores . Compounds featuring this structure demonstrate a broad spectrum of biological and pharmacological activities, making them crucial for developing novel drug candidates . Researchers utilize this and related scaffolds in the design and synthesis of new molecules with potential antibacterial and antifungal properties . Specifically, this structural class has shown significant promise in the search for new antitubercular agents, with some analogs exhibiting potent, bactericidal activity against Mycobacterium tuberculosis , including drug-resistant strains, through a mechanism that may involve F420-dependent nitroreductase (Ddn) activity . Furthermore, structural analogs have been explored as fungicides, where they act by inhibiting fungal CYP51, a key enzyme in ergosterol biosynthesis . The dihydrochloride salt form may offer enhanced solubility for various experimental applications. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4.2ClH/c1-3-8-4-2-7(1)11-6-9-5-10-11;;/h1-6H;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVNBAGRVVWZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride typically involves the reaction of 4-chloropyridine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically obtained in high purity through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxide derivatives, while reduction reactions can lead to the formation of reduced triazole derivatives .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole and pyridine rings can bind to metal ions and enzymes, influencing their activity. This binding can lead to the inhibition or activation of various biochemical pathways, depending on the specific context .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences :

  • The target compound’s pyridine core contrasts with the benzene rings in 4-(1H-1,2,4-triazol-1-yl)benzaldehyde and 3-(1H-1,2,4-triazol-1-yl)benzoic acid. Pyridine’s basicity and electron-deficient nature may influence reactivity and coordination behavior compared to benzene derivatives .
  • The fluorophenyl-tetrahydropyridine derivative (CAS: 2020069-42-3) incorporates a partially saturated pyridine ring and fluorine substituent, which could enhance metabolic stability .

Functional Group Variations: The benzaldehyde derivative (CAS: 27996-86-7) lacks ionizable groups, limiting water solubility compared to the dihydrochloride salt form of the target compound .

Pharmaceutical Relevance: The methylated triazole in the fluorophenyl-tetrahydropyridine derivative (CAS: 2020069-42-3) may reduce metabolic degradation compared to unmethylated triazoles .

Pharmacological Potential

    Biological Activity

    4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. The incorporation of both triazole and pyridine moieties in its structure contributes to its potential applications in treating various diseases, particularly those caused by microbial pathogens and cancer.

    Chemical Structure and Properties

    The compound features a pyridine ring substituted with a triazole group, which enhances its reactivity and biological interactions. The presence of the triazole ring is particularly notable for its role in inhibiting ergosterol synthesis, a crucial component of fungal cell membranes, thus exhibiting antifungal properties.

    Antifungal Activity

    Research indicates that compounds containing triazole rings are effective antifungals. For instance, 4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride has shown the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways. This mechanism is critical for the development of antifungal therapies against resistant strains of fungi.

    Antibacterial Activity

    The compound also exhibits antibacterial properties. Studies have demonstrated that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial enzyme systems essential for survival.

    Anticancer Activity

    In addition to its antifungal and antibacterial effects, 4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride has been evaluated for anticancer activity. It has shown promising results in vitro against several cancer cell lines. For example, studies reported an IC50 value indicating significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting its potential as a chemotherapeutic agent.

    Case Studies

    • Antimycobacterial Activity : A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, with an IC50 value demonstrating potent inhibition of mycobacterial survival. This positions it as a candidate for tuberculosis treatment.
    • Cytotoxicity in Cancer Cells : In vitro assays revealed that 4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride induced apoptosis in cancer cells through mechanisms involving tubulin inhibition and cell cycle arrest at the G2/M phase.
    • Structure-Activity Relationship (SAR) : Ongoing research focuses on optimizing the structure of this compound to enhance its biological activity while reducing toxicity to normal cells.

    Comparative Analysis

    The following table summarizes the biological activities of 4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride compared to structurally similar compounds:

    Compound NameAntifungal ActivityAntibacterial ActivityAnticancer Activity
    4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochlorideHighModerateHigh
    4-(Chloromethyl)-1H-1,2,3-triazoleModerateLowLow
    3-(Chloromethyl)-4-methylpyridine hydrochlorideLowModerateModerate

    Q & A

    Basic: What are the recommended synthetic routes and purification methods for 4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride?

    Methodological Answer:
    The synthesis typically involves cyclization reactions of pyridine and triazole precursors. A common approach includes:

    • Step 1: Reacting 4-aminopyridine with 1H-1,2,4-triazole derivatives under acidic conditions to form the triazole-pyridine backbone.
    • Step 2: Salification with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility .

    Optimized Reaction Conditions:

    ParameterTypical RangeNotes
    Temperature80–100°CHigher temperatures improve cyclization efficiency
    ReagentsHCl, NaNO₂, NH₄ClAcidic conditions favor salt formation
    PurificationRecrystallization (ethanol/water) or HPLCHPLC preferred for high-purity research-grade material

    Critical Considerations:

    • Monitor pH during salification to avoid over-protonation.
    • Use anhydrous solvents to prevent hydrolysis of intermediates .

    Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

    Methodological Answer:
    A combination of spectroscopic and chromatographic methods is essential:

    • Nuclear Magnetic Resonance (NMR):
      • ¹H/¹³C NMR: Assign peaks to pyridine (δ 7.5–8.5 ppm) and triazole (δ 8.0–9.0 ppm) protons .
    • Mass Spectrometry (MS):
      • ESI-MS: Confirm molecular ion [M+H]⁺ at m/z 193.1 (base compound) and adducts for the dihydrochloride form .
    • X-ray Crystallography:
      • Resolve crystal structure to verify salt formation and hydrogen-bonding patterns (e.g., Cl⁻ interactions with NH groups) .
    • HPLC-Purity:
      • Use a C18 column with acetonitrile/water (0.1% TFA) gradient; target ≥98% purity for biological assays .

    Advanced: How can computational methods optimize synthetic routes for this compound?

    Methodological Answer:
    Quantum chemical calculations and reaction path simulations (e.g., density functional theory) can:

    • Predict Reactivity: Identify favorable sites for triazole-pyridine bond formation using Fukui indices .
    • Screen Conditions: Simulate solvent effects (e.g., dielectric constant of DMF vs. ethanol) on reaction yield .
    • Retrosynthetic Analysis: AI tools (e.g., Reaxys/PISTACHIO databases) propose one-step routes from commercially available precursors .

    Case Study:
    A 2024 study used ICReDD’s computational workflow to reduce reaction optimization time by 40% for analogous triazole salts .

    Advanced: How should researchers address contradictions in reported biological activity data?

    Methodological Answer:
    Discrepancies in antimicrobial or anticancer activity may arise from:

    • Variability in Purity: Ensure batch-to-batch consistency via HPLC .
    • Assay Conditions: Standardize protocols (e.g., MIC testing in Mueller-Hinton broth for antimicrobial studies) .
    • Orthogonal Assays: Cross-validate using:
      • Cytotoxicity: MTT assay (IC₅₀ values) vs. apoptosis markers (caspase-3 activation) .
      • Metal Coordination Studies: Test activity in presence/absence of Zn²⁺ or Fe³⁺, as triazole-metal interactions may modulate effects .

    Example Resolution:
    A 2025 study resolved conflicting antifungal data by demonstrating pH-dependent solubility of the dihydrochloride salt in Sabouraud dextrose agar .

    Handling: What safety protocols are critical when working with this compound?

    Methodological Answer:

    • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (HCl vapors irritate eyes/skin) .
    • Ventilation: Use fume hoods during synthesis; monitor airborne particulate levels with OSHA-compliant sensors .
    • First Aid:
      • Skin Contact: Rinse with water for 15 minutes; seek medical attention if irritation persists .
      • Spill Management: Neutralize with sodium bicarbonate before disposal .

    Storage:

    • Store at 2–8°C in airtight, light-resistant containers to prevent deliquescence .

    Advanced: How does the dihydrochloride salt form influence solubility and stability in biological assays?

    Methodological Answer:

    • Solubility Enhancement: The salt increases aqueous solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for free base) but may precipitate in high-ionic-strength buffers .
    • Stability Testing:
      • pH Stability: Use USP buffers (pH 1.2–7.4) to simulate gastric/physiological conditions; monitor degradation via HPLC .
      • Thermal Stability: Accelerated aging studies (40°C/75% RH) show <5% degradation over 30 days .

    Best Practices:

    • Pre-filter solutions (0.22 µm) to remove particulates before in vitro assays .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.